
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Descripción general
Descripción
Synthesis Analysis
-
Catalyst-Free Synthesis
-
Hydrogenation and Oxidation
Molecular Structure Analysis
The molecular formula of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is C~10~H~13~BrN~2~OS . The compound’s 3D structure reveals the arrangement of atoms and bonds, which influences its properties and reactivity .
Chemical Reactions Analysis
- Aminoacetoxylation of Alkenes : Palladium-catalyzed aerobic intramolecular aminoacetoxylation of alkenes using catalytic nitrate. Yields (1-acetylpyrrolidin-2-yl)methyl acetate .
Physical and Chemical Properties
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A notable application of thiazole derivatives, including compounds structurally similar to 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole, is in the synthesis of compounds with antimicrobial properties. Research shows that these derivatives can be synthesized via various chemical reactions and exhibit significant antimicrobial activity against a range of bacterial and fungal strains, including M. tuberculosis (Yahya Nural et al., 2018). Similar findings are reported in studies focused on the synthesis of functionally diverse thiazole frameworks that demonstrate interesting antibacterial and antimycobacterial activities (Samet Belveren et al., 2017).
Biological Activities and Potential Therapeutic Applications
Thiazole derivatives have been studied for their potential in various biological applications. One study shows that certain 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles exhibit potent immunosuppressive and immunostimulatory effects, in addition to significant cytotoxicity against various cancer cell lines (H. Abdel‐Aziz et al., 2011). Another study involving substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines reports notable antibacterial properties against various bacterial strains, indicating their potential as therapeutic agents (Birutė Sapijanskaitė-Banevič et al., 2020).
Anticancer Properties
The anticancer properties of thiazole derivatives have been a subject of research. Studies indicate that certain thiazole compounds, such as 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, exhibit promising anticancer activity against various bacterial strains and potential DNA binding properties (Vinuta Kamat et al., 2019). The development of novel pyridine-thiazole hybrid molecules has also shown high antiproliferative activity against different types of tumors, suggesting their potential as anticancer agents (I. Ivasechko et al., 2022).
Propiedades
IUPAC Name |
1-[2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-6-9(11)15-10(12-6)8-4-3-5-13(8)7(2)14/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQARNCIVGROQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



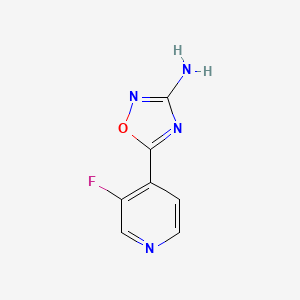
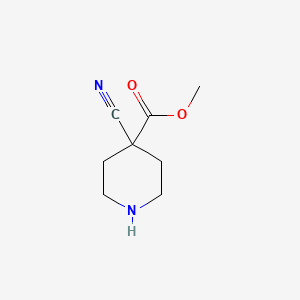
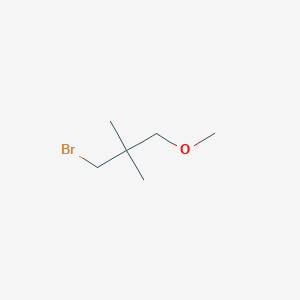
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

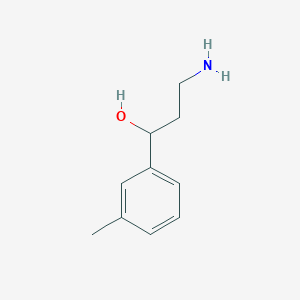
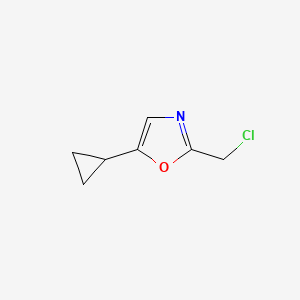


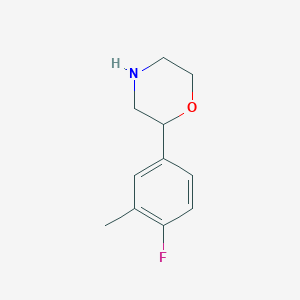

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)